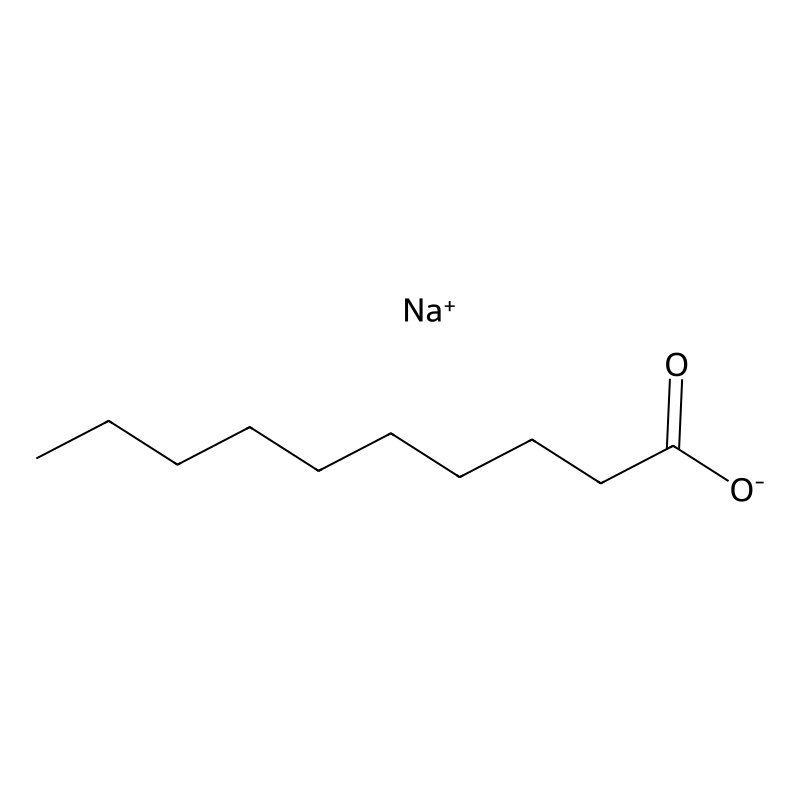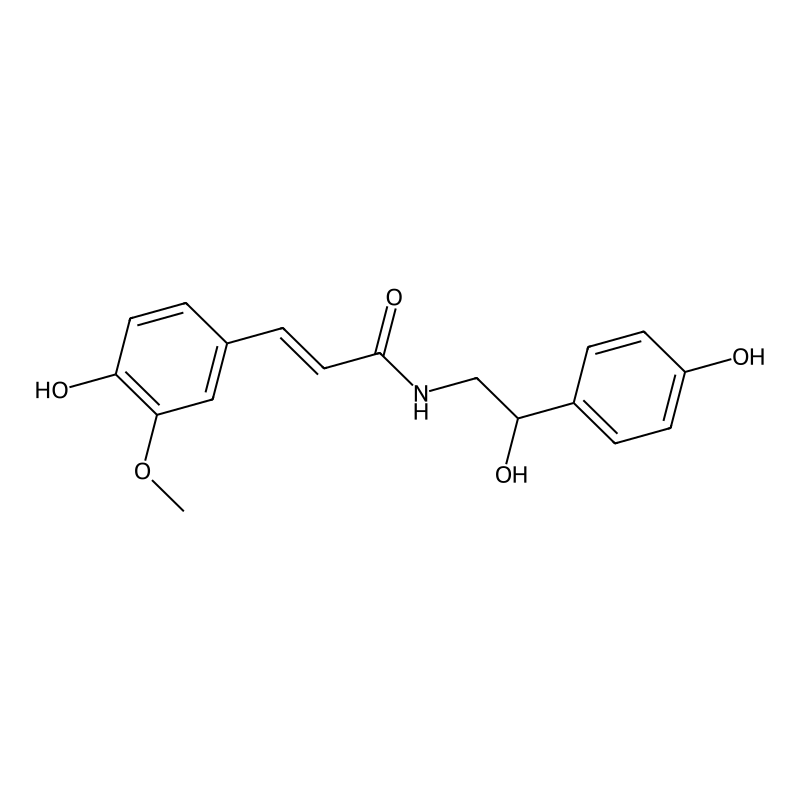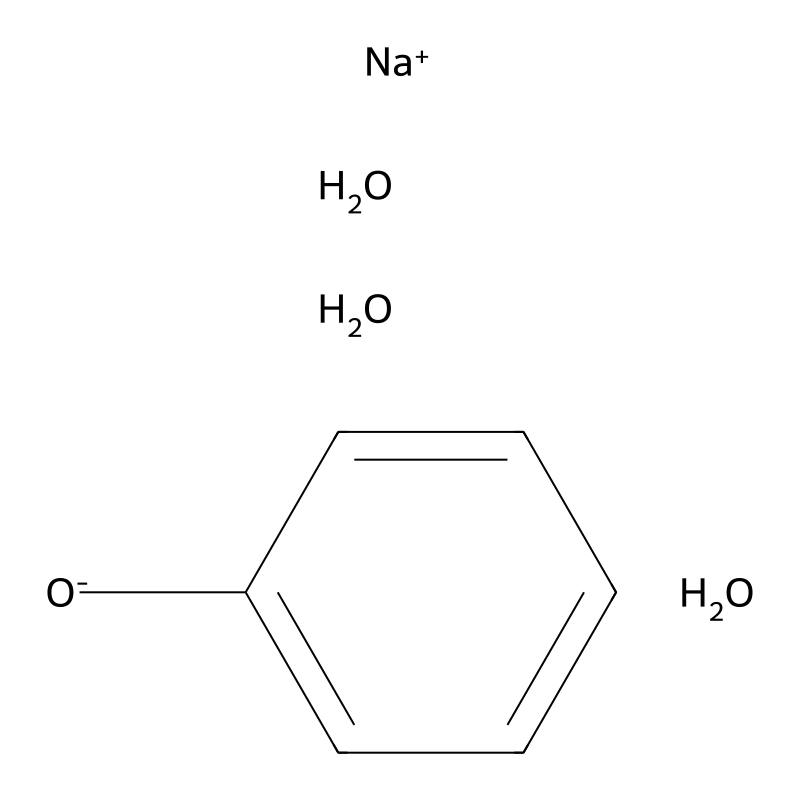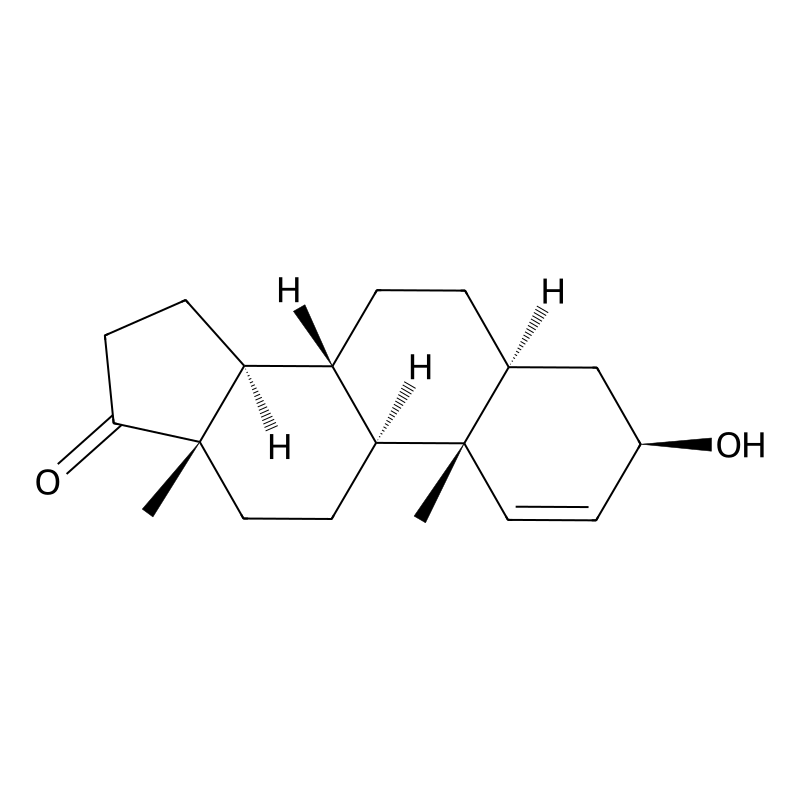Sodium decanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Intestinal Barrier Function
Studies have shown that sodium decanoate can improve the function of the intestinal epithelial barrier, which is the first line of defense against harmful substances entering the bloodstream. One study found that sodium decanoate increased the expression of tight junction proteins in intestinal cells, which are essential for maintaining a strong barrier. This improved barrier function may protect against intestinal inflammation and leaky gut syndrome [].
Antioxidant Activity
Sodium decanoate appears to possess antioxidant properties, which can help combat oxidative stress in the gut. Research indicates that it can increase the antioxidant capacity of intestinal cells, potentially reducing damage caused by free radicals [].
Gut Microbiota
The gut microbiota is a complex ecosystem of bacteria that plays a crucial role in digestion, immune function, and overall health. Emerging evidence suggests that sodium decanoate may influence the composition of gut microbiota. A study in mice demonstrated that sodium decanoate supplementation increased the abundance of beneficial bacteria like Faecalibaculum and Bifidobacterium, while decreasing the presence of potentially harmful Streptococcus species [].
Sodium decanoate, also known as sodium caprate, is a sodium salt derived from decanoic acid, a medium-chain fatty acid. Its chemical formula is and it has a molecular weight of approximately 194.25 g/mol. This compound typically appears as a white to light yellow powder or crystalline solid and is soluble in water, exhibiting faint turbidity at higher concentrations . Sodium decanoate is recognized for its amphiphilic properties, enabling it to form micelles and liquid crystalline phases in aqueous solutions .
The mechanism of action of sodium decanoate depends on its application. In drug delivery research, it's believed to form micelles around the drug molecule, facilitating its transport through biological membranes []. More specific mechanisms related to its interaction with biological systems require further investigation.
Limited data exists on the specific hazards associated with sodium decanoate. However, as a general safety precaution, it's recommended to handle the compound with gloves and avoid inhalation or ingestion [].
Future Research Directions
Research on sodium decanoate is ongoing, with a focus on its potential applications in various fields:
Sodium decanoate exhibits notable biological activities, particularly in the context of its use as a biochemical reagent. It has been studied for its potential in drug delivery systems due to its ability to facilitate the transport of therapeutic agents across biological membranes. Furthermore, it has shown promise in enhancing the solubility and bioavailability of poorly soluble drugs . Research indicates that sodium decanoate may also have antimicrobial properties, making it a candidate for use in pharmaceutical formulations .
Sodium decanoate can be synthesized through several methods:
- Neutralization Reaction: The most common method involves the neutralization of decanoic acid with sodium hydroxide or sodium carbonate, resulting in the formation of sodium decanoate and water.
- Transesterification: Another method involves the transesterification of triglycerides containing decanoic acid with sodium alkoxides.
- Direct Saponification: This method employs the saponification of fats or oils that contain significant amounts of decanoic acid .
Sodium decanoate has diverse applications across various fields:
- Pharmaceuticals: Used as an excipient in drug formulations to enhance solubility and bioavailability.
- Food Industry: Acts as an emulsifier and preservative in food products.
- Cosmetics: Utilized in personal care products for its emulsifying properties.
- Environmental Chemistry: Employed for the selective precipitation of metal ions from industrial wastewater .
- Research: Serves as a biochemical reagent in life sciences research.
Studies have investigated the interactions of sodium decanoate with various biological systems. Its ability to form micelles allows for enhanced interaction with hydrophobic drugs, facilitating their delivery within biological environments. Additionally, research indicates that sodium decanoate may influence cellular uptake mechanisms, enhancing the effectiveness of therapeutic agents .
Sodium decanoate shares structural similarities with other fatty acid salts but is unique due to its specific chain length and properties. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium caprylate | C8H15NaO2 | Shorter carbon chain (8 carbons); used for similar applications but less effective for certain drug delivery systems. |
| Sodium laurate | C12H23NaO2 | Longer carbon chain (12 carbons); exhibits different solubility and emulsifying properties compared to sodium decanoate. |
| Sodium palmitate | C16H31NaO2 | Even longer carbon chain (16 carbons); commonly used as a surfactant but has different biological activity profiles. |
The uniqueness of sodium decanoate lies in its optimal chain length that balances solubility and hydrophobicity, making it particularly effective for specific applications such as drug delivery and emulsification processes .
Purity
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
MeSH Pharmacological Classification
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
General Manufacturing Information
Decanoic acid, sodium salt (1:1): ACTIVE
Dates
2: Sonnay S, Chakrabarti A, Thevenet J, Wiederkehr A, Christinat N, Masoodi M. Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes. Front Physiol. 2019 Jun 4;10:657. doi: 10.3389/fphys.2019.00657. eCollection 2019. PubMed PMID: 31214043; PubMed Central PMCID: PMC6558201.
3: Hvid H, Kildegaard J, Kristensen K, Porsgaard T, Jørgensen MS, Ballarín-González B, Ahnfelt-Rønne J, Hansen BF, Nishimura E. Intraintestinal and Parenteral Administration of an Insulin Analogue Leads to Comparable Activation of Signaling Downstream of the Insulin Receptor in the Small Intestine. J Diabetes Sci Technol. 2019 Jun 12:1932296819855075. doi: 10.1177/1932296819855075. [Epub ahead of print] PubMed PMID: 31189343.
4: Silva C, Perestrelo R, Silva P, Capelinha F, Tomás H, Câmara JS. Volatomic pattern of breast cancer and cancer-free tissues as a powerful strategy to identify potential biomarkers. Analyst. 2019 May 30. doi: 10.1039/c9an00263d. [Epub ahead of print] PubMed PMID: 31144689.
5: Molenaar MR, Jeucken A, Wassenaar TA, van de Lest CHA, Brouwers JF, Helms JB. LION/web: a web-based ontology enrichment tool for lipidomic data analysis. Gigascience. 2019 Jun 1;8(6). pii: giz061. doi: 10.1093/gigascience/giz061. PubMed PMID: 31141612; PubMed Central PMCID: PMC6541037.
6: Nzekoue FK, Caprioli G, Fiorini D, Torregiani E, Vittori S, Sagratini G. HS-SPME-GC-MS technique for FFA and hexanal analysis in different cheese packaging in the course of long term storage. Food Res Int. 2019 Jul;121:730-737. doi: 10.1016/j.foodres.2018.12.048. Epub 2018 Dec 24. PubMed PMID: 31108803.
7: Cruz-Estrada A, Ruiz-Sánchez E, Cristóbal-Alejo J, González-Coloma A, Andrés MF, Gamboa-Angulo M. Medium-Chain Fatty Acids from Eugenia winzerlingii Leaves Causing Insect Settling Deterrent, Nematicidal, and Phytotoxic Effects. Molecules. 2019 May 3;24(9). pii: E1724. doi: 10.3390/molecules24091724. PubMed PMID: 31058826; PubMed Central PMCID: PMC6540168.
8: Lara AB, Caballo C, Sicilia MD, Rubio S. Halogen bonding for increasing efficiency in liquid-liquid microextraction: Application to the extraction of hexabromocyclododecane enantiomers in river water. J Chromatogr A. 2019 Aug 30;1600:95-104. doi: 10.1016/j.chroma.2019.04.058. Epub 2019 Apr 27. PubMed PMID: 31056271.
9: Fortier M, Castellano CA, Croteau E, Langlois F, Bocti C, St-Pierre V, Vandenberghe C, Bernier M, Roy M, Descoteaux M, Whittingstall K, Lepage M, Turcotte ÉE, Fulop T, Cunnane SC. A ketogenic drink improves brain energy and some measures of cognition in mild cognitive impairment. Alzheimers Dement. 2019 May;15(5):625-634. doi: 10.1016/j.jalz.2018.12.017. Epub 2019 Apr 23. PubMed PMID: 31027873.
10: Jang SI, Jeong S, Lee DH, Na K, Yang S, Lee DK. Safety Evaluation of Paclitaxel-Eluting Biliary Metal Stent with Sodium Caprate in Porcine Biliary Tract. Gut Liver. 2019 Apr 17. doi: 10.5009/gnl18454. [Epub ahead of print] PubMed PMID: 30970427.
11: Souza Dos Santos B, Bezerra Filho CM, Alves do Nascimento Junior JA, Brust FR, Bezerra-Silva PC, Lino da Rocha SK, Krogfelt KA, Maria do Amaral Ferraz Navarro D, Tereza Dos Santos Correia M, Napoleão TH, Nascimento da Silva LC, Macedo AJ, Vanusa da Silva M, Guedes Paiva PM. Anti-staphylococcal activity of Syagrus coronata essential oil: Biofilm eradication and in vivo action on Galleria mellonela infection model. Microb Pathog. 2019 Jun;131:150-157. doi: 10.1016/j.micpath.2019.04.009. Epub 2019 Apr 6. PubMed PMID: 30965089.
12: Wang L, Wang Y, Wang W, Zheng F, Chen F. Comparison of volatile compositions of 15 different varieties of Chinese jujube (Ziziphus jujuba Mill.). J Food Sci Technol. 2019 Mar;56(3):1631-1640. doi: 10.1007/s13197-019-03689-7. Epub 2019 Mar 1. PubMed PMID: 30956344; PubMed Central PMCID: PMC6423268.
13: Manning J, Tavanti M, Porter JL, Kress N, De Visser SP, Turner NJ, Flitsch SL. Regio- and Enantio-selective Chemo-enzymatic C-H-Lactonization of Decanoic Acid to (S)-δ-Decalactone. Angew Chem Int Ed Engl. 2019 Apr 16;58(17):5668-5671. doi: 10.1002/anie.201901242. Epub 2019 Mar 26. PubMed PMID: 30861252.
14: Shelke DB, Nikalje GC, Chambhare MR, Zaware BN, Penna S, Nikam TD. Na(+) and Cl(-) induce differential physiological, biochemical responses and metabolite modulations in vitro in contrasting salt-tolerant soybean genotypes. 3 Biotech. 2019 Mar;9(3):91. doi: 10.1007/s13205-019-1599-6. Epub 2019 Feb 18. PubMed PMID: 30800602; PubMed Central PMCID: PMC6385073.
15: Twarog C, Fattah S, Heade J, Maher S, Fattal E, Brayden DJ. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C(10)). Pharmaceutics. 2019 Feb 13;11(2). pii: E78. doi: 10.3390/pharmaceutics11020078. Review. PubMed PMID: 30781867; PubMed Central PMCID: PMC6410172.
16: Baranowska-Bosiacka I, Olszowski T, Gutowska I, Korbecki J, Rębacz-Maron E, Barczak K, Lubkowska A, Chlubek D. Fatty acid levels alterations in THP-1 macrophages cultured with lead (Pb). J Trace Elem Med Biol. 2019 Mar;52:222-231. doi: 10.1016/j.jtemb.2019.01.003. Epub 2019 Jan 4. PubMed PMID: 30732887.
17: Liu PT, Duan CQ, Yan GL. Comparing the Effects of Different Unsaturated Fatty Acids on Fermentation Performance of Saccharomyces cerevisiae and Aroma Compounds during Red Wine Fermentation. Molecules. 2019 Feb 1;24(3). pii: E538. doi: 10.3390/molecules24030538. PubMed PMID: 30717212; PubMed Central PMCID: PMC6384975.
18: Naeemullah, Tuzen M. A new robust, deep eutectic-based floating organic droplets microextraction method for determination of lead in a portable syringe system directly couple with FAAS. Talanta. 2019 May 1;196:71-77. doi: 10.1016/j.talanta.2018.12.027. Epub 2018 Dec 13. PubMed PMID: 30683413.
19: Halberg IB, Lyby K, Wassermann K, Heise T, Zijlstra E, Plum-Mörschel L. Efficacy and safety of oral basal insulin versus subcutaneous insulin glargine in type 2 diabetes: a randomised, double-blind, phase 2 trial. Lancet Diabetes Endocrinol. 2019 Mar;7(3):179-188. doi: 10.1016/S2213-8587(18)30372-3. Epub 2019 Jan 21. PubMed PMID: 30679095.
20: Claudino D, Mayhall NJ. Automatic Partition of Orbital Spaces Based on Singular Value Decomposition in the Context of Embedding Theories. J Chem Theory Comput. 2019 Feb 12;15(2):1053-1064. doi: 10.1021/acs.jctc.8b01112. Epub 2019 Jan 23. PubMed PMID: 30620604.








